Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
Brand Name:
Vulcanchem
CAS No.:
122199-01-3
VCID:
VC0053154
InChI:
InChI=1S/C18H24ClNO4/c1-12(2)24-18(23)9-6-14-11-15(19)7-8-16(14)17(22)5-4-10-20-13(3)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,21)
SMILES:
CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C
Molecular Formula:
C18H24ClNO4
Molecular Weight:
353.8 g/mol
Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester
CAS No.: 122199-01-3
Main Products
VCID: VC0053154
Molecular Formula: C18H24ClNO4
Molecular Weight: 353.8 g/mol
CAS No. | 122199-01-3 |
---|---|
Product Name | Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, 1-methylethyl ester |
Molecular Formula | C18H24ClNO4 |
Molecular Weight | 353.8 g/mol |
IUPAC Name | propan-2-yl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate |
Standard InChI | InChI=1S/C18H24ClNO4/c1-12(2)24-18(23)9-6-14-11-15(19)7-8-16(14)17(22)5-4-10-20-13(3)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,20,21) |
Standard InChIKey | ZFKWRQUCLXBKNL-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Canonical SMILES | CC(C)OC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Synonyms | 1-Methylethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate |
PubChem Compound | 3078718 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume